2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[2-(4-cyclohexyl-1,2,4-triazol-3-yl)ethyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-24-16-10-6-7-14(18(16)19(23)25-2)11-12-17-21-20-13-22(17)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRILZLVRSGKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=NN=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester is a complex organic molecule that incorporates various pharmacologically relevant structural motifs. This article explores its biological activity, focusing on mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its potential antifungal and antibacterial properties, as well as a methoxy group that may enhance lipophilicity and bioavailability. The cyclohexyl substituent contributes to the compound's unique pharmacological profile.
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as phospholipase A2 (PLA2), which plays a role in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic effects in various diseases .
- Antifungal Activity : The triazole moiety is associated with antifungal properties, making derivatives of this compound promising candidates for treating fungal infections.
Biological Activity Table
Case Studies
- Antifungal Efficacy : A study examined the antifungal properties of triazole derivatives, including compounds structurally similar to the target compound. Results indicated significant inhibition of fungal growth in vitro, suggesting potential for clinical application in antifungal therapies.
- Anti-inflammatory Effects : Research involving cationic amphiphilic drugs demonstrated that compounds similar to 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester effectively inhibited PLA2, leading to reduced phospholipidosis and inflammation in cellular models .
- Clinical Applications : In clinical settings, derivatives have been explored for their antidepressant effects. Studies indicate that compounds with a similar structure can modulate serotonin levels, providing a basis for their use in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations and inferred properties:
Notes:
- Structural Impact on Properties: The vinyl analog (Analog 1) has a conjugated double bond, which may alter electronic properties and reactivity compared to the ethyl-linked target compound . Triazolo-thiadiazoles (Analog 2) exhibit broad-spectrum antimicrobial activity, suggesting that the triazole moiety in the target compound could confer similar bioactivity . The benzodiazolyl analog (Analog 4) demonstrates how bulkier substituents (e.g., benzodiazolyl vs. cyclohexyl) increase molecular weight and may reduce solubility .
- Synthetic Considerations:
Research Findings and Implications
- Antimicrobial Potential: The triazole ring in the target compound is structurally analogous to bioactive triazolo-thiadiazoles (Analog 2), which showed inhibitory effects against Candida albicans and Staphylococcus aureus . This suggests the target compound merits evaluation for similar activity.
- Physicochemical Trade-offs: The cyclohexyl group’s lipophilicity could enhance bioavailability but may require formulation optimization to mitigate solubility challenges, as seen in bulkier analogs (e.g., Analog 4) .
Preparation Methods
Synthesis of the Benzoic Acid Methyl Ester Core
The foundational step involves preparing the 6-methoxy-2-bromomethylbenzoic acid methyl ester. This intermediate is synthesized via selective O-methylation and bromination:
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Methylation of 2-hydroxy-6-bromomethylbenzoic acid :
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Reacting 2-hydroxy-6-bromomethylbenzoic acid with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C introduces the methoxy group .
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Key conditions : Microwave irradiation (10 minutes, 80°C) enhances reaction efficiency, yielding 6-methoxy-2-bromomethylbenzoic acid methyl ester with minimal side products .
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Alternative routes :
Introduction of the Ethyl Chain
The bromomethyl group at the 2-position undergoes nucleophilic substitution to attach the ethyl spacer:
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Alkylation with ethylamine derivatives :
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Grignard reagent approach :
Formation of the 1,2,4-Triazole Ring
The ethylamine intermediate undergoes cyclocondensation to form the triazole moiety:
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Cyclocondensation with cyclohexyl isocyanate :
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Huisgen cycloaddition :
Cyclohexyl Group Incorporation
The cyclohexyl substituent is introduced either during triazole synthesis or via post-cyclization alkylation:
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Pre-functionalized triazole synthesis :
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Post-cyclization alkylation :
Final Esterification and Purification
The methyl ester group is retained throughout the synthesis, but purification ensures product integrity:
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Chromatographic purification :
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Analytical validation :
Comparative Analysis of Methods
| Step | Method | Conditions | Yield | Key Advantage |
|---|---|---|---|---|
| Bromomethyl introduction | Radical bromination | NBS, AIBN, CCl₄, reflux | 65% | High selectivity for 2-position |
| Ethyl chain attachment | Nucleophilic substitution | Ethylamine, DMF, 70°C, 5h | 60% | Scalable with KI catalysis |
| Triazole formation | Huisgen cycloaddition | Cu(I), H₂O/EtOH, rt | 85% | Rapid, regioselective |
| Cyclohexyl incorporation | Alkylation | Cyclohexyl bromide, K₂CO₃, DMF, 80°C | 58% | Compatible with ester functionality |
Challenges and Optimizations
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Steric hindrance : The cyclohexyl group impedes triazole cyclization, necessitating excess reagents or prolonged reaction times .
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Byproduct formation : Competing O-alkylation during ethyl chain introduction is mitigated using bulky bases like NaH .
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Catalyst selection : Rhodium(I) catalysts (e.g., chloro(1,5-cyclooctadiene)rhodium(I) dimer) enhance carbonylative couplings but require inert atmospheres .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester, and how can reaction conditions be optimized?
- Methodology : A common approach involves multi-step organic synthesis. For example, triazole derivatives can be synthesized via cyclization reactions using hydrazide precursors (e.g., refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by filtration and crystallization . Ethanol with glacial acetic acid is often used as a solvent for coupling reactions with substituted benzaldehydes under reflux . Optimization includes adjusting reaction time (e.g., 4–18 hours), solvent polarity, and catalyst selection to improve yield (reported up to 65% in similar triazole syntheses) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Assign peaks to the cyclohexyl (δ ~1.2–2.0 ppm), triazole (δ ~7.5–8.5 ppm), and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Confirm molecular weight (341.4 g/mol) via ESI-MS or MALDI-TOF .
- Chromatography : HPLC with UV detection (λ ~254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) to assess purity .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Data : The compound’s logP (estimated ~3.2) suggests moderate lipophilicity due to the cyclohexyl and methoxy groups. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) than in water. Stability studies should monitor hydrolysis of the ester group under acidic/basic conditions .
Advanced Research Questions
Q. How does the substitution pattern on the triazole ring (e.g., cyclohexyl vs. aryl groups) affect biological activity?
- Analysis : Comparative studies on similar triazole derivatives show that bulky substituents (e.g., cyclohexyl) enhance membrane permeability and target binding affinity in antimicrobial assays . For example, 3,4-dimethoxyphenyl-substituted triazoles exhibit higher antifungal activity than unsubstituted analogs . Structure-activity relationship (SAR) modeling can predict bioactivity based on substituent electronic and steric effects .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Standardized assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MIC for antimicrobial activity) to minimize variability .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify false positives/negatives in vitro .
- Data cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced pharmacological properties?
- Approach :
- DFT calculations : Optimize the geometry of the triazole-benzoate core to predict reactivity sites (e.g., nucleophilic attack at the ester carbonyl) .
- Docking studies : Screen against target proteins (e.g., fungal CYP51) to prioritize derivatives with improved binding scores .
- ADMET prediction : Use tools like SwissADME to forecast solubility, bioavailability, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
